molecular formula C5H11NO2S B1607900 3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide CAS No. 151775-02-9

3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide

Cat. No.: B1607900
CAS No.: 151775-02-9
M. Wt: 149.21 g/mol
InChI Key: QDUADYISMMMVLN-UHFFFAOYSA-N
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Description

3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide is a chemical compound with the molecular formula C5H11NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a tetrahydro-3-methyl group and a 1,1-dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide typically involves the following steps:

    Starting Material: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the necessary functional groups.

    Hydrogenation: Thiophene is hydrogenated to form tetrahydrothiophene.

    Methylation: The tetrahydrothiophene is then methylated at the 3-position to introduce the 3-methyl group.

    Oxidation: Finally, the compound is oxidized to form the 1,1-dioxide functional group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms, converting the dioxide to other functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.

Major Products Formed

    Oxidation Products: Further oxidized derivatives with additional oxygen atoms.

    Reduction Products: Reduced forms with fewer oxygen atoms.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Thiophenamine, tetrahydro-N-methyl-N-nitroso-, 1,1-dioxide
  • Tetrahydro-3-thiophenamine 1,1-dioxide

Uniqueness

3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide is unique due to its specific functional groups and structural configuration. The presence of the 3-methyl group and the 1,1-dioxide functional group distinguishes it from other thiophene derivatives, leading to distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-1,1-dioxothiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(6)2-3-9(7,8)4-5/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUADYISMMMVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378183
Record name 3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151775-02-9
Record name 3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide
Reactant of Route 2
3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide
Reactant of Route 3
3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide
Reactant of Route 4
3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide
Reactant of Route 5
3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide
Reactant of Route 6
3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide

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